1-Bromo-6-methyloctane

Description

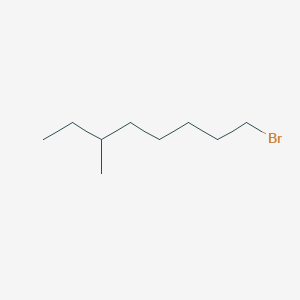

1-Bromo-6-methyloctane is a branched alkyl bromide with the molecular formula C₉H₁₉Br and a molecular weight of 155.170 g/mol . Its structure features a bromine atom on the primary carbon (C1) and a methyl group on the sixth carbon (C6) of an octane backbone. This compound is synthesized via a copper halide-catalyzed mono-substitution reaction using 1,5-dibromopentane and magnesium salts of 2-bromododecane . While its CAS registry number is listed as 14-133-8, the specific CAS identifier is absent in the provided data .

Properties

IUPAC Name |

1-bromo-6-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-3-9(2)7-5-4-6-8-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDAVWNDGHYAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543500 | |

| Record name | 1-Bromo-6-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54089-02-0 | |

| Record name | 1-Bromo-6-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-methyloctane can be synthesized through the bromination of 6-methyloctane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 6-methyloctane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators remains consistent, but the scale and control of the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-methyloctane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Nucleophilic Substitution (SN2): This reaction involves a nucleophile attacking the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide (OH-), cyanide (CN-), and alkoxide (RO-). The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form an alkene. This reaction is favored by high temperatures and the use of a bulky base.

Major Products:

Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or ethers.

Elimination Reactions: The major product is typically an alkene, such as 6-methyloct-1-ene.

Scientific Research Applications

1-Bromo-6-methyloctane is used in various fields of scientific research:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used to modify biological molecules or surfaces, aiding in the study of biochemical pathways and interactions.

Medicine: While not a drug itself, it can be used in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The primary mechanism by which 1-Bromo-6-methyloctane exerts its effects is through nucleophilic substitution reactions. The bromine atom, being a good leaving group, allows for the introduction of various nucleophiles, facilitating the formation of new carbon-nucleophile bonds. This property is exploited in organic synthesis to create a wide range of compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structural isomers or analogs of 1-Bromo-6-methyloctane, sharing the molecular formula C₉H₁₉Br but differing in branching or bromine placement:

*CAS number for this compound is listed as a registry number (14-133-8) but lacks a specific identifier .

2.1 Structural and Physical Properties

- Branching Effects: this compound’s branched structure reduces intermolecular van der Waals forces compared to the straight-chain 1-Bromononane, leading to a lower boiling point (a common trend for branched vs. linear alkanes). 2-Bromononane, with bromine on a secondary carbon, has a lower boiling point than 1-Bromononane but higher than this compound due to its linear structure .

Steric Effects :

2.2 Reactivity

- Primary vs. Secondary Bromides: 1-Bromononane (primary) undergoes SN2 reactions faster than 2-Bromononane (secondary) due to reduced steric hindrance at the primary site. this compound behaves similarly to 1-Bromononane in SN2 mechanisms, as its bromine is also on a primary carbon .

- Synthetic Utility: this compound’s synthesis via copper catalysis offers a pathway for selective bromination in branched systems , whereas 1-Bromononane and 2-Bromononane may require alternative methods (e.g., radical bromination or alcohol substitution).

Biological Activity

1-Bromo-6-methyloctane, with the chemical formula C9H19Br and a molecular weight of 207.151 g/mol, is an organic compound classified as a brominated alkane. Its structure features a bromine atom attached to the sixth carbon of an octane chain, making it of interest in various biological studies, particularly in the fields of pharmacology and toxicology.

This compound is characterized by its molecular structure that includes:

- Bromine atom : Known for its reactivity and potential biological effects.

- Hydrocarbon chain : Contributes to its lipophilicity, influencing its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C9H19Br |

| Molecular Weight | 207.151 g/mol |

| Boiling Point | Not specified |

| Vapor Pressure | Variable (20.68 kPa at 25°C) |

| Solubility in Water | Low |

Biological Activity

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as a toxicant and its effects on cellular systems.

Toxicological Studies

Research indicates that brominated alkanes can exhibit cytotoxic properties. A study conducted on various brominated compounds showed that 1-bromo derivatives could induce oxidative stress in cells, leading to apoptosis (programmed cell death). This effect is attributed to the generation of reactive oxygen species (ROS) upon metabolism.

Case Study: Cytotoxicity in Human Cell Lines

A notable case study evaluated the cytotoxic effects of this compound on human liver cell lines (HepG2). The findings revealed:

- Concentration-dependent cytotoxicity : Higher concentrations led to increased cell death.

- Mechanism : The compound was found to disrupt mitochondrial function, contributing to increased ROS levels and subsequent apoptosis.

Pharmacological Implications

The lipophilicity of this compound suggests potential applications in drug formulation, particularly in enhancing the bioavailability of hydrophobic drugs. Its ability to penetrate lipid membranes may facilitate drug delivery systems.

Table 2: Summary of Biological Effects

| Effect | Observation |

|---|---|

| Cytotoxicity | Induces apoptosis in human liver cells |

| Oxidative Stress | Increases ROS production |

| Potential Drug Carrier | Enhances bioavailability of hydrophobic drugs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.